molecular formula C8H8N4O2S B2799880 2-(7H-purin-6-ylsulfanyl)propanoic Acid CAS No. 15268-84-5

2-(7H-purin-6-ylsulfanyl)propanoic Acid

Cat. No.: B2799880
CAS No.: 15268-84-5
M. Wt: 224.24
InChI Key: IZWZDXLHEAFSGF-UHFFFAOYSA-N
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Description

2-(7H-purin-6-ylsulfanyl)propanoic acid is a compound with the molecular formula C8H8N4O2S. It is characterized by the presence of a purine ring system attached to a propanoic acid moiety via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid typically involves the reaction of purine derivatives with thiol-containing compounds under controlled conditions. One common method involves the use of purine-6-thiol as a starting material, which is then reacted with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-ylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7H-purin-6-ylthio)acetic acid
  • 2-(7H-purin-6-ylthio)butanoic acid
  • 2-(7H-purin-6-ylthio)pentanoic acid

Uniqueness

2-(7H-purin-6-ylsulfanyl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid moiety and a sulfur atom linking the purine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4(8(13)14)15-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZDXLHEAFSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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